

Industrial Production of Pentadecanedioic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: Pentadecanedioic Acid

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Introduction

Pentadecanedioic acid (PDDA), a 15-carbon α,ω -dicarboxylic acid, is a valuable long-chain dicarboxylic acid (LCDA) with significant applications in the synthesis of pharmaceuticals, polymers, fragrances, and lubricants.[1][2] Its utility as a precursor for creating complex molecules and specialty excipients makes it a compound of interest for drug development professionals.[2] This document provides detailed application notes and protocols for the industrial-scale production of **pentadecanedioic acid** via two primary routes: biotechnological fermentation and chemical synthesis.

Biotechnological Production via Fermentation

The biotechnological production of LCDAs using oleaginous yeasts, particularly genetically engineered strains of *Candida* species, has emerged as a sustainable alternative to traditional chemical methods.[3][4] This approach utilizes renewable feedstocks and operates under milder reaction conditions. The following protocol outlines the industrial-scale production of **pentadecanedioic acid** by analogy with the established processes for other LCDAs like dodecanedioic and tetradecanedioic acid.[5]

Quantitative Data for Biotechnological Production

Parameter	Value	Reference
Microorganism	Genetically engineered Candida tropicalis	[6]
Substrate	n-Pentadecane or Pentadecanoic Acid	[7]
Fermentation Mode	Fed-batch	[4]
Bioreactor Volume	10,000 - 100,000 L	Assumed Industrial Scale
Temperature	28-32°C	[1]
pH - Growth Phase	3.5 - 6.5	[1]
pH - Production Phase	7.0 - 8.0	[6][7]
Aeration Rate	0.3 - 0.7 vvm (volume of air per volume of medium per minute)	[1]
Pressure	0.05 - 0.14 MPa	[1]
Product Titer (for other LCDAs)	100 - 210 g/L	[5]
Productivity (for other LCDAs)	>1 g/L/h	[5]
Purity (after purification)	>99%	[8]

Experimental Protocol: Biotechnological Production

This protocol is divided into three main stages: inoculum preparation, fermentation, and downstream processing.

1. Inoculum Preparation

- **Step 1.1: Strain Revival.** A cryopreserved vial of a high-producing, genetically engineered *Candida tropicalis* strain is thawed and used to inoculate a sterile YPD (Yeast Extract Peptone Dextrose) agar plate. The plate is incubated at 30°C for 48-72 hours until colonies are visible.

- Step 1.2: Seed Culture. A single colony is picked and transferred to a 500 mL shake flask containing 100 mL of sterile seed medium (e.g., YPD broth). The flask is incubated at 30°C and 200-250 rpm for 24-48 hours.[9]
- Step 1.3: Pre-culture. The seed culture is then used to inoculate a 10 L pre-culture fermenter containing a suitable growth medium.[7] The pre-culture is grown under controlled conditions of temperature (30°C), pH (around 6.0), and aeration to achieve a high cell density.

2. Fermentation

- Step 2.1: Bioreactor Sterilization and Media Preparation. A production-scale bioreactor (10,000 - 100,000 L) is sterilized in place. The sterile fermentation medium is then prepared in the bioreactor. A typical medium composition includes a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate, yeast extract), phosphate, and essential minerals. [7]
- Step 2.2: Inoculation. The pre-culture is transferred to the production bioreactor under sterile conditions.
- Step 2.3: Growth Phase. The yeast is cultured in a batch or fed-batch mode to achieve a high cell density. The pH is maintained between 3.5 and 6.5, and the temperature is controlled at 28-32°C.[1] Dissolved oxygen is maintained at a sufficient level through aeration and agitation.
- Step 2.4: Production Phase. Once the desired cell density is reached, the substrate (n-pentadecane or pentadecanoic acid) is fed into the bioreactor. The pH is shifted to a range of 7.0-8.0 to induce the ω -oxidation pathway for dicarboxylic acid production and facilitate its excretion.[6][7] The fermentation is continued for 90-200 hours, with continuous feeding of the substrate and nutrients as required.[9]

3. Downstream Processing and Purification

- Step 3.1: Biomass Removal. The fermentation broth is first subjected to filtration or centrifugation to remove the yeast cells.[2]
- Step 3.2: Acidification and Precipitation. The cell-free broth is then acidified to a pH of 2.0-4.0 with a mineral acid (e.g., sulfuric acid).[8] This protonates the dicarboxylate salt, causing the

pentadecanedioic acid to precipitate out of the aqueous solution due to its low solubility at acidic pH.

- Step 3.3: Primary Crystallization and Filtration. The suspension is cooled to promote crystallization, and the crude **pentadecanedioic acid** crystals are collected by filtration.[8]
- Step 3.4: Decolorization. The crude product may be discolored.[10] For decolorization, the crude acid is dissolved in hot water or a suitable solvent, and activated carbon is added. The mixture is stirred and then filtered to remove the activated carbon and adsorbed color impurities.[10]
- Step 3.5: Recrystallization. The decolorized solution is cooled to induce recrystallization of the **pentadecanedioic acid**. This step is crucial for achieving high purity.[11]
- Step 3.6: Final Filtration, Washing, and Drying. The purified crystals are collected by filtration, washed with deionized water to remove any remaining soluble impurities, and then dried under vacuum to yield the final high-purity **pentadecanedioic acid** product.[8]

Diagrams for Biotechnological Production



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Caption: Workflow for the biotechnological production of **pentadecanedioic acid**.

Chemical Synthesis: Ozonolysis of Unsaturated Fatty Acids

Ozonolysis is a well-established industrial method for the oxidative cleavage of carbon-carbon double bonds in alkenes to produce carboxylic acids.[12][13] The ozonolysis of oleic acid to

produce azelaic acid is a commercial example.^[13] A similar approach can be envisioned for the production of **pentadecanedioic acid** from a suitable C15 unsaturated precursor.

A significant challenge for this route is the industrial availability of a C15 unsaturated fatty acid. While pentadecanoic acid (C15:0) is found in dairy products and some fish, its unsaturated counterparts are not common in bulk.^{[14][15][16]} For the purpose of this protocol, we will assume the availability of a C15 mono-unsaturated fatty acid, such as pentadec-7-enoic acid, as the starting material.

Quantitative Data for Chemical Synthesis (Ozonolysis)

Parameter	Value	Reference
Starting Material	C15 mono-unsaturated fatty acid (hypothetical)	N/A
Reagents	Ozone (O ₃), Oxygen (O ₂), Hydrogen Peroxide (H ₂ O ₂)	^{[12][17]}
Solvent	Methanol or Acetic Acid	^{[13][18]}
Reaction Temperature	-78°C to -20°C (Ozonolysis)	^[18]
Work-up Temperature	Room temperature to elevated temperatures	^[17]
Yield (for other dicarboxylic acids)	>90%	^[19]
Purity (after purification)	>99%	Assumed after purification

Experimental Protocol: Chemical Synthesis via Ozonolysis

1. Ozonolysis Reaction

- Step 1.1: Reactor Setup. A suitable reactor equipped with a gas inlet, a gas outlet, a cooling system, and a stirrer is charged with the C15 unsaturated fatty acid dissolved in a suitable solvent like methanol or acetic acid.^{[13][18]}

- Step 1.2: Cooling. The reaction mixture is cooled to a low temperature, typically between -78°C and -20°C , to control the exothermic reaction and prevent the formation of explosive ozonides.[18]
- Step 1.3: Ozonation. A stream of ozone-enriched oxygen is bubbled through the solution. The reaction is monitored for the disappearance of the starting material. The endpoint can be detected by the appearance of a blue color from unreacted ozone or by passing the effluent gas through a potassium iodide solution, which turns violet in the presence of excess ozone. [12]

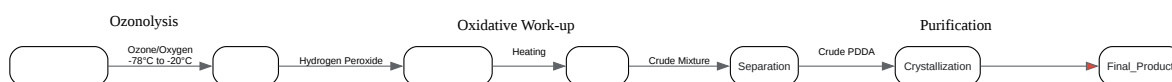
2. Oxidative Work-up

- Step 2.1: Ozonide Decomposition. After the ozonolysis is complete, the unstable ozonide intermediate is decomposed under oxidative conditions. This is typically achieved by adding hydrogen peroxide to the reaction mixture.[17]
- Step 2.2: Oxidation to Carboxylic Acids. The mixture is allowed to warm to room temperature and may be heated to ensure the complete oxidation of any aldehyde intermediates to carboxylic acids.[17] This step results in the formation of **pentadecanedioic acid** and another shorter-chain carboxylic acid, depending on the position of the double bond in the starting material.

3. Product Isolation and Purification

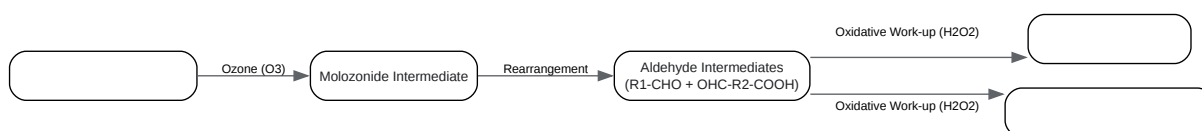
- Step 3.1: Solvent Removal. The solvent is removed by distillation.
- Step 3.2: Separation of Dicarboxylic Acid. The resulting mixture of carboxylic acids is separated. This can be achieved by fractional distillation under reduced pressure or by taking advantage of the different solubilities of the dicarboxylic acid and the monocarboxylic acid by-product.
- Step 3.3: Crystallization. The crude **pentadecanedioic acid** is purified by recrystallization from a suitable solvent (e.g., hot water or an organic solvent) to achieve the desired purity. [11]
- Step 3.4: Drying. The purified crystals are filtered, washed, and dried to yield the final product.

Diagrams for Chemical Synthesis



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Caption: Workflow for the chemical synthesis of **pentadecanedioic acid** via ozonolysis.



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Caption: Simplified reaction pathway for the ozonolysis of an unsaturated fatty acid.

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